molecular formula C18H20N4O B251808 2-methyl-N-[6-methyl-2-(4-methylphenyl)-2H-1,2,3-benzotriazol-5-yl]propanamide

2-methyl-N-[6-methyl-2-(4-methylphenyl)-2H-1,2,3-benzotriazol-5-yl]propanamide

Cat. No.: B251808
M. Wt: 308.4 g/mol
InChI Key: JBDWMRLBIGFHEA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-methyl-N-[6-methyl-2-(4-methylphenyl)-2H-1,2,3-benzotriazol-5-yl]propanamide is a synthetic organic compound that belongs to the class of benzotriazole derivatives. These compounds are known for their diverse applications in various fields, including chemistry, biology, and industry. The unique structure of this compound makes it an interesting subject for scientific research and industrial applications.

Preparation Methods

The synthesis of 2-methyl-N-[6-methyl-2-(4-methylphenyl)-2H-1,2,3-benzotriazol-5-yl]propanamide typically involves multiple steps, starting from readily available starting materials. The synthetic route generally includes the following steps:

    Formation of Benzotriazole Core: The benzotriazole core is synthesized through the cyclization of appropriate precursors under controlled conditions.

    Introduction of Methyl and p-Tolyl Groups: The methyl and p-tolyl groups are introduced through substitution reactions using suitable reagents.

    Attachment of Isobutyramide Group: The final step involves the attachment of the isobutyramide group to the benzotriazole core through amide bond formation.

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and catalysts, to achieve higher yields and purity of the final product.

Chemical Reactions Analysis

2-methyl-N-[6-methyl-2-(4-methylphenyl)-2H-1,2,3-benzotriazol-5-yl]propanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions with nucleophiles or electrophiles, leading to the formation of substituted derivatives.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-methyl-N-[6-methyl-2-(4-methylphenyl)-2H-1,2,3-benzotriazol-5-yl]propanamide has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, such as drug development and delivery systems.

    Industry: It is used in the development of materials with specific properties, such as UV absorbers and stabilizers for polymers.

Mechanism of Action

The mechanism of action of 2-methyl-N-[6-methyl-2-(4-methylphenyl)-2H-1,2,3-benzotriazol-5-yl]propanamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in biological processes.

    Interacting with Receptors: Modulating the activity of receptors on cell surfaces or within cells.

    Affecting Signal Transduction Pathways: Influencing the signaling pathways that regulate cellular functions.

The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

2-methyl-N-[6-methyl-2-(4-methylphenyl)-2H-1,2,3-benzotriazol-5-yl]propanamide can be compared with other benzotriazole derivatives, such as:

    N-(6-Methyl-2-p-tolyl-2H-benzotriazol-5-yl)-nicotinamide: Similar in structure but with a nicotinamide group instead of an isobutyramide group.

    5-Chloro-N-[6-methyl-2-(4-methylphenyl)-2H-benzotriazol-5-yl]-1-naphthamide: Contains a chloro and naphthamide group, offering different chemical properties and applications.

The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties, making it suitable for various specialized applications.

Properties

Molecular Formula

C18H20N4O

Molecular Weight

308.4 g/mol

IUPAC Name

2-methyl-N-[6-methyl-2-(4-methylphenyl)benzotriazol-5-yl]propanamide

InChI

InChI=1S/C18H20N4O/c1-11(2)18(23)19-15-10-17-16(9-13(15)4)20-22(21-17)14-7-5-12(3)6-8-14/h5-11H,1-4H3,(H,19,23)

InChI Key

JBDWMRLBIGFHEA-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)N2N=C3C=C(C(=CC3=N2)NC(=O)C(C)C)C

Canonical SMILES

CC1=CC=C(C=C1)N2N=C3C=C(C(=CC3=N2)NC(=O)C(C)C)C

Origin of Product

United States

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